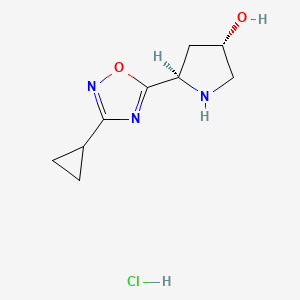

(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride

CAS No.: 2287246-70-0

Cat. No.: VC7374744

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287246-70-0 |

|---|---|

| Molecular Formula | C9H14ClN3O2 |

| Molecular Weight | 231.68 |

| IUPAC Name | (3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H/t6-,7+;/m0./s1 |

| Standard InChI Key | VSEYNKGTDUAFID-UOERWJHTSA-N |

| SMILES | C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s IUPAC name, (3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride, reflects its stereochemistry and functional groups. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN₃O₂ |

| Molecular Weight | 231.68 g/mol |

| CAS Number | 2287246-70-0 |

| SMILES | C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl |

| InChI Key | VSEYNKGTDUAFID-UOERWJHTSA-N |

The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro assays.

Stereochemical Configuration

The (3S,5R) configuration imposes spatial constraints that influence binding to chiral biological targets. The pyrrolidine ring’s hydroxyl group at position 3 and the oxadiazole at position 5 create a bifunctional scaffold capable of hydrogen bonding and π-π interactions.

Synthesis and Preparation

Key Synthetic Routes

Synthesis typically involves cycloaddition reactions to form the 1,2,4-oxadiazole ring, followed by stereoselective pyrrolidine functionalization. A plausible route includes:

-

Cyclopropyl-1,2,4-oxadiazole Formation: Reaction of cyclopropanecarbonyl chloride with amidoximes under basic conditions.

-

Pyrrolidine Coupling: Stereocontrolled coupling of the oxadiazole intermediate with a protected pyrrolidin-3-ol derivative.

-

Hydrochloride Salt Formation: Acidic workup to yield the final product .

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example, the NMR spectrum would exhibit signals for the cyclopropyl group (δ 0.5–1.5 ppm), oxadiazole-proximal protons (δ 8.0–9.0 ppm), and pyrrolidine hydroxyl (δ 4.0–5.0 ppm).

Structural and Computational Analysis

Conformational Rigidity

The cyclopropyl group imposes torsional strain, reducing rotational freedom and stabilizing bioactive conformations. Density functional theory (DFT) calculations predict a puckered pyrrolidine ring with the oxadiazole moiety occupying an equatorial position .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Oxadiazole derivatives demonstrate broad-spectrum antimicrobial activity. The cyclopropyl group may enhance membrane penetration, as observed in fluoroquinolone antibiotics.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at the pyrrolidine hydroxyl or cyclopropyl positions. Table 1 outlines potential modifications and their effects:

| Modification Site | Impact on Activity |

|---|---|

| Pyrrolidine C3-OH | Alters hydrogen-bond capacity |

| Cyclopropyl Substituent | Modulates lipophilicity |

| Oxadiazole C3 Position | Influences metabolic stability |

Preclinical Development

Suppliers like EvitaChem and Echemi offer the compound for hit-to-lead studies. Its pharmacokinetic profile, though uncharacterized, is anticipated to mirror analogs with high plasma exposure and oral bioavailability .

| Supplier | Purity | Price (mg) |

|---|---|---|

| EvitaChem | >98% | $250 |

| Echemi | >95% | $210 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume